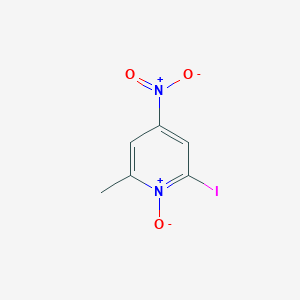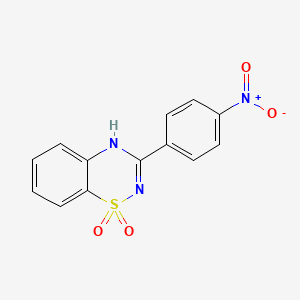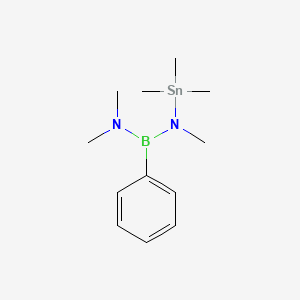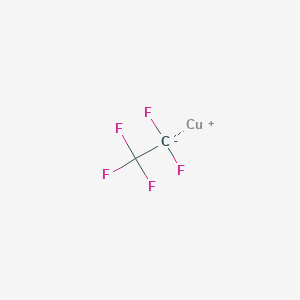
4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-one with an oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium acetate. The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of magnetic nanocatalysts has also been explored to enhance the efficiency of the reaction and facilitate the separation of the catalyst from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding pyrazoline derivative.
Substitution: The phenyl group can be substituted with different functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have been studied for their biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antioxidant and anticancer properties.
Medicine: Some derivatives have been approved for the treatment of different types of cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The compound exerts its effects primarily through its ability to scavenge free radicals. It interacts with reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and proteins involved in the oxidative stress response. The predominant pathway of action is p53-mediated apoptosis, which is a key mechanism in its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits similar biological activities and is used in similar applications.
Uniqueness
4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide stands out due to its unique structural features that allow for a wide range of chemical modifications. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
59345-65-2 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
5-methyl-1-oxido-3-phenylpyrazol-1-ium-4-one |
InChI |
InChI=1S/C10H8N2O2/c1-7-10(13)9(11-12(7)14)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
HZNDHZXMDFQGGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](N=C(C1=O)C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


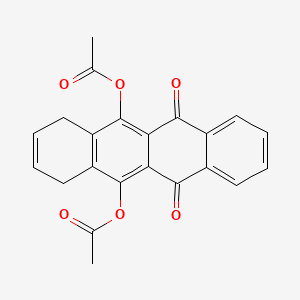
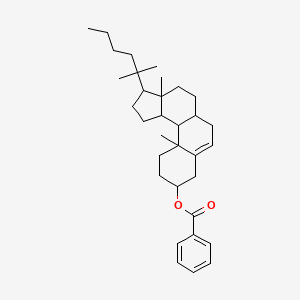

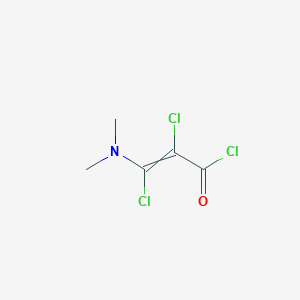

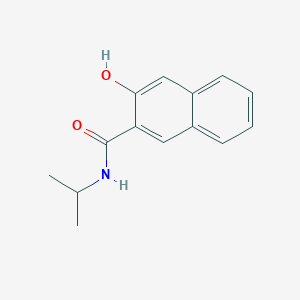
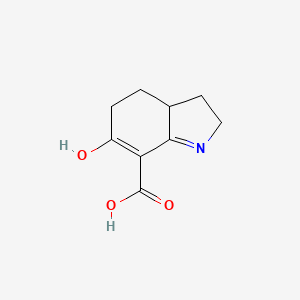

![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
